1-(4-Methoxyphenyl)-1H-pyrazole
Overview
Description
1-(4-Methoxyphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones derived from 4-methoxybenzaldehyde and hydrazine. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-Methoxyamphetamine
- Methedrone
Comparison: 1-(4-Methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the pyrazole ring. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different chemical reactivity and biological activities. The presence of the methoxy group at the para position of the phenyl ring also influences its properties, making it distinct from other methoxy-substituted compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATADCJHNNRIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481839 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-67-4 | |
Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a 3,4-dicarboxylate group influence the molecular conformation and hydrogen bonding patterns in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?
A1: A study by [] investigated the structural features of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. Interestingly, the presence of the 3,4-dicarboxylate group in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and this compound-3,4-dicarbohydrazide led to the formation of complex hydrogen-bonded framework structures. These frameworks exhibited multiple hydrogen bond types, showcasing the significant influence of this functional group on intermolecular interactions. In contrast, the corresponding dimethyl esters, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, formed simpler cyclic dimers stabilized solely by C—H⋯O hydrogen bonds. This observation suggests that the presence of hydrogen bond donors and acceptors in the 3,4-dicarboxylate moiety plays a crucial role in dictating the supramolecular arrangement of these compounds.
Q2: What synthetic strategies can be employed to functionalize the 3-position of the this compound scaffold?
A2: Researchers have successfully explored the functionalization of the 3-position in this compound derivatives, particularly using the versatile 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride as a starting point []. This compound, bearing a reactive acid chloride group, readily undergoes nucleophilic substitution reactions with various amines and alcohols. For instance, reacting it with asymmetrical disubstituted ureas yields the corresponding 4-benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamides. Similarly, treatment with alcohols leads to the formation of alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylates. Furthermore, Friedel-Crafts reactions with aromatic compounds afford 4,3-diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles and 4-benzoyl-1-(4-methoxyphenyl)-3-aroyl-5-phenyl-1H-pyrazoles, expanding the diversity of accessible structures. Subsequent acylation reactions on the 4,3-diaroyl derivatives further diversify the substitution patterns, yielding 3,4-diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles. This study exemplifies the versatility of the this compound scaffold for the synthesis of a library of compounds with diverse functional groups at the 3-position.
Q3: What spectroscopic techniques are commonly employed for the structural elucidation of novel this compound derivatives?
A3: Researchers rely on a combination of spectroscopic techniques to characterize newly synthesized this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further aid in elucidating the connectivity between different atoms in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present based on their characteristic vibrational frequencies. [] Additionally, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula and elemental composition of the synthesized compounds. [] These complementary techniques, when used in conjunction, provide a comprehensive understanding of the structure and purity of the novel this compound derivatives.
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